molecular formula C14H20BrNO3 B1375401 3-(Boc-amino)-2-(4-bromophenyl)-propanol CAS No. 1089131-54-3

3-(Boc-amino)-2-(4-bromophenyl)-propanol

Cat. No.: B1375401
CAS No.: 1089131-54-3
M. Wt: 330.22 g/mol
InChI Key: OLRUHCZHLYPPTG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-2-(4-bromophenyl)-propanol is a chiral amino alcohol derivative featuring a tert-butoxycarbonyl (Boc) protective group on the amino moiety and a 4-bromophenyl substituent on the propanol backbone. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and metabolic pathways.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRUHCZHLYPPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2-(4-bromophenyl)-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the bromophenyl group and the propanol moiety. One common synthetic route involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the protected amino alcohol.

    Formation of the Propanol Backbone: The final step involves the reduction of the intermediate compound to form the propanol backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2-(4-bromophenyl)-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Formation of 3-(Boc-amino)-2-(4-bromophenyl)propanone.

    Reduction: Formation of 3-(Boc-amino)-2-phenylpropanol.

    Substitution: Formation of 3-(Boc-amino)-2-(4-substituted phenyl)propanol.

Scientific Research Applications

3-(Boc-amino)-2-(4-bromophenyl)-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2-(4-bromophenyl)-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(Boc-amino)-2-(4-bromophenyl)-propanol C₁₄H₂₀BrNO₃ 312.22 (estimated) Not reported Boc-amino, bromophenyl, alcohol
(R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid C₁₄H₁₈BrNO₄ 344.21 143–145 Boc-amino, bromophenyl, carboxylic acid
3-(4-Bromo-phenyl)-propan-1-ol C₉H₁₁BrO 215.09 Not reported Bromophenyl, alcohol
Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid C₁₆H₂₃NO₄ 293.36 Not reported Boc-amino, ethylphenyl, carboxylic acid

Biological Activity

3-(Boc-amino)-2-(4-bromophenyl)-propanol is an organic compound with significant potential in medicinal chemistry and biological research. Its structure features a tert-butoxycarbonyl (Boc) protected amino group, a bromophenyl moiety, and a propanol backbone, making it a versatile intermediate in the synthesis of various bioactive compounds. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16BrNO2\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{O}_2

This compound's unique features include:

  • Boc Group : Provides protection for the amino group during synthetic procedures.
  • Bromophenyl Group : Enhances reactivity and potential interactions with biological targets.
  • Propanol Backbone : Serves as a functional group for further modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The mechanism of action can vary based on the specific application but generally involves:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymatic activity, influencing metabolic pathways.
  • Receptor Binding : It can interact with specific receptors, potentially leading to downstream effects in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Introduction of the Bromophenyl Group : A nucleophilic substitution reaction is conducted where a bromophenyl halide reacts with the protected amino alcohol.
  • Formation of the Propanol Backbone : The final step involves reduction to yield the desired propanol structure.

Research Applications

This compound has been explored for various applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing peptides and other bioactive molecules, potentially leading to novel therapeutic agents.
  • Enzyme Studies : The compound is utilized in studies focusing on enzyme-substrate interactions and protein modifications.

Case Studies

Recent studies have highlighted its potential in cancer research. For example, compounds derived from this compound have shown promising results against various cancer cell lines, indicating its utility as a scaffold for developing anticancer drugs.

StudyFindings
Investigated enzyme interactions revealing potential inhibitory effects on specific metabolic pathways.
Demonstrated effectiveness in synthesizing peptide analogs with enhanced biological activity.
Reported cytotoxic effects against pancreatic cancer cell lines, suggesting therapeutic potential.

Comparison with Similar Compounds

When compared to similar compounds such as 3-(Boc-amino)-2-phenylpropanol and 3-(Boc-amino)-2-(4-chlorophenyl)-propanol, this compound exhibits increased reactivity due to the presence of the bromine atom. This reactivity can be leveraged for further modifications and investigations into its biological properties.

CompoundKey DifferencesBiological Implications
3-(Boc-amino)-2-phenylpropanolLacks bromine; less reactiveLimited applications in enzyme interactions
3-(Boc-amino)-2-(4-chlorophenyl)-propanolContains chlorine; different reactivity profileVaries in interaction potency compared to brominated analogs

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